Cas no 1706007-35-3 (2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one)

2-Ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one is a synthetic organic compound featuring a 1,2,4-oxadiazole core linked to a piperidine moiety via a methylene bridge. The 2-methylphenyl substituent enhances lipophilicity, while the ethoxy carbonyl group contributes to its reactivity profile. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules targeting neurological or inflammatory pathways. The oxadiazole ring confers stability and may influence binding affinity in receptor interactions. Its well-defined synthetic route allows for scalable production with high purity, making it suitable for research applications requiring precise molecular modifications. The compound’s modular design enables further derivatization for structure-activity relationship studies.
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one structure
1706007-35-3 structure
Product name:2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
CAS No:1706007-35-3
MF:C19H25N3O3
Molecular Weight:343.4201
CID:5346616

2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-ethoxy-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
    • 2-ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
    • 2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
    • インチ: 1S/C19H25N3O3/c1-3-24-13-18(23)22-10-6-8-15(12-22)11-17-20-19(21-25-17)16-9-5-4-7-14(16)2/h4-5,7,9,15H,3,6,8,10-13H2,1-2H3
    • InChIKey: YNKXZMAIDNCOSK-UHFFFAOYSA-N
    • SMILES: O1C(C([H])([H])C2([H])C([H])([H])N(C(C([H])([H])OC([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])([H])C2([H])[H])=NC(C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])[H])=N1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 434
  • XLogP3: 3
  • トポロジー分子極性表面積: 68.5

2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6497-0975-2mg
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
1706007-35-3
2mg
$88.5 2023-09-08
Life Chemicals
F6497-0975-5mg
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
1706007-35-3
5mg
$103.5 2023-09-08
Life Chemicals
F6497-0975-2μmol
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
1706007-35-3
2μmol
$85.5 2023-09-08
Life Chemicals
F6497-0975-10mg
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
1706007-35-3
10mg
$118.5 2023-09-08
Life Chemicals
F6497-0975-4mg
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
1706007-35-3
4mg
$99.0 2023-09-08
Life Chemicals
F6497-0975-5μmol
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
1706007-35-3
5μmol
$94.5 2023-09-08
Life Chemicals
F6497-0975-10μmol
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
1706007-35-3
10μmol
$103.5 2023-09-08
Life Chemicals
F6497-0975-1mg
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
1706007-35-3
1mg
$81.0 2023-09-08
Life Chemicals
F6497-0975-15mg
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
1706007-35-3
15mg
$133.5 2023-09-08
Life Chemicals
F6497-0975-20mg
2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
1706007-35-3
20mg
$148.5 2023-09-08

2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one 関連文献

2-ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-oneに関する追加情報

2-Ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one

The compound with CAS No. 1706007-35-3, known as 2-Ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one, is a complex organic molecule with a diverse range of potential applications in the fields of pharmacology and organic synthesis. This compound is characterized by its unique structural features, including the presence of an oxadiazole ring, a piperidine moiety, and an ethanone group. These structural elements contribute to its versatile chemical properties and reactivity.

Recent studies have highlighted the importance of oxadiazole-containing compounds in drug design due to their ability to modulate various biological targets. The 1,2,4-Oxadiazole ring in this compound is particularly notable for its potential to act as a bioisostere or to participate in hydrogen bonding interactions with biomolecules. This makes it a valuable component in the development of novel therapeutic agents. For instance, research has shown that oxadiazole-containing compounds can exhibit anti-inflammatory, antitumor, and antimicrobial activities.

The piperidine moiety in this compound adds further complexity to its structure. Piperidine is a six-membered ring containing one nitrogen atom and is known for its ability to form hydrogen bonds and participate in π-interactions. These properties make piperidine derivatives valuable in medicinal chemistry for their potential to enhance drug absorption and bioavailability. Recent advancements in synthetic methodologies have enabled the efficient construction of piperidine-containing compounds with high stereochemical control.

The ethanone group present in this molecule serves as a ketone functional group, which can participate in various chemical reactions such as nucleophilic additions and enolate formations. This functionality is often exploited in organic synthesis to construct more complex molecules or to modify existing ones. Recent studies have also explored the use of ethanone-containing compounds as precursors for the synthesis of bioactive molecules.

From a synthetic standpoint, the construction of this compound involves a series of well-established organic reactions. The formation of the oxadiazole ring typically involves condensation reactions between carbonyl compounds and hydrazines or hydroxylamines under appropriate conditions. The piperidine ring can be synthesized through various methods such as the Gabriel synthesis or through intramolecular cyclization reactions. The final assembly of these fragments into the complete molecule requires careful planning and optimization to ensure high yields and purity.

Recent research has also focused on the optimization of synthetic routes for similar compounds to improve their scalability and sustainability. For example, catalytic asymmetric synthesis methods have been developed to construct chiral centers within these molecules with high enantioselectivity. Such advancements are crucial for meeting the growing demand for enantiopure compounds in pharmaceutical applications.

In terms of biological activity, this compound has shown promise in preliminary assays targeting various disease states. For instance, studies have demonstrated that oxadiazole-containing piperidine derivatives can inhibit key enzymes involved in inflammatory pathways or modulate receptor activity associated with neurodegenerative diseases. These findings underscore the potential of this compound as a lead candidate for drug development.

Furthermore, computational modeling techniques have been employed to predict the binding modes and pharmacokinetic profiles of this compound. Molecular docking studies have revealed that the oxadiazole ring plays a critical role in stabilizing interactions with target proteins through π-stacking and hydrogen bonding interactions. Additionally, quantitative structure-property relationship (QSPR) models have been used to predict parameters such as solubility and permeability, which are essential for determining drug-like properties.

In conclusion, 2-Ethoxy-1-(3-{[3-(2-methylphenyl)-1,2,4-Oxadiazol-5-YLMethyl}Piperidin-1-YL)Ethanone (CAS No. 1706007-35-3) represents a fascinating example of how modern organic chemistry can be harnessed to design complex molecules with potential therapeutic applications. Its unique structural features and reactivity make it an attractive target for further research and development.

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